![molecular formula C20H19N5O B2775308 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034461-48-6](/img/structure/B2775308.png)
2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide
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Description
2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, also known as LY294002, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. LY294002 is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a critical signaling pathway involved in various cellular processes such as cell growth, proliferation, and survival.
Scientific Research Applications
Coordination Complexes and Antioxidant Activity
- Novel coordination complexes of pyrazole-acetamide derivatives, including 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, have been studied for their antioxidant activity. These complexes show significant antioxidant properties, as demonstrated by various in vitro assays (Chkirate et al., 2019).
Antimicrobial Activities
- A study on indole derivatives, related to 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, revealed significant antimicrobial activities against various microbial strains. This research highlights the potential of these compounds in antimicrobial applications (Anekal & Biradar, 2012).
Supramolecular Architecture
- The compound has been studied for its role in forming supramolecular architectures through hydrogen bonding interactions. This is crucial in understanding the molecular assembly and potential applications in materials science (Low et al., 2007).
Novel Heterocyclic Compounds
- Research on novel heterocyclic compounds derived from pyrazole-acetamide, which is structurally similar to 2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide, has been conducted. These studies are important for the development of new therapeutic agents (Dawood et al., 2008).
Isoxazolines and Isoxazoles Synthesis
- The synthesis of isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, related to the compound , has been explored. This research contributes to the field of organic synthesis and drug development (Rahmouni et al., 2014).
Antiallergic Agents
- The compound's structural analogs have been investigated as potential antiallergic agents, showing promising results in preclinical assays (Menciu et al., 1999).
properties
IUPAC Name |
2-indol-1-yl-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-24-13-17(12-23-24)18-7-6-15(10-21-18)11-22-20(26)14-25-9-8-16-4-2-3-5-19(16)25/h2-10,12-13H,11,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNOFJYGXJRQJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-1-yl)-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide |
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